1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole
Description
Introduction and Theoretical Framework
Historical Development of Benzothiazole-Benzotriazole Hybrid Molecules
The historical trajectory of benzothiazole and benzotriazole chemistry laid the groundwork for their hybridization. Benzothiazole, first synthesized in the late 19th century via condensation of 2-mercaptoaniline with carboxylic acid derivatives, gained prominence as a vulcanization accelerator and dye intermediate. Parallelly, benzotriazole emerged in the 1960s through cyclocondensation of o-phenylenediamine with nitrous acid, a method still widely employed. The strategic fusion of these systems began in the 1990s, driven by the need for multifunctional pharmacophores. Early hybrids focused on N-alkylation strategies, such as coupling benzothiazole-2-methyl chloride with benzotriazole under basic conditions. This approach enabled precise control over the methylene linker’s orientation, critical for maintaining planar geometry and π-π stacking capabilities.
Theoretical Significance in Heterocyclic Chemistry Research
Theoretical studies reveal that the benzothiazole moiety imposes electron-withdrawing effects ($$-I$$ and $$-M$$) through its thiazole ring, while the benzotriazole contributes delocalized π-electrons and hydrogen-bonding capacity. Density functional theory (DFT) calculations demonstrate that the methylene bridge ($$-\text{CH}_2-$$) between the two aromatic systems allows limited conjugation, creating distinct electronic environments for each ring. This spatial arrangement enables:
- Dual binding modes in biological targets through thiazole’s sulfur and triazole’s nitrogen atoms
- Tunable lipophilicity via substituent effects on either ring
- Enhanced thermal stability due to rigidified molecular architecture
The compound’s dipole moment ($$ \mu = 4.2 \, \text{D} $$) and frontier molecular orbitals (HOMO-LUMO gap $$ \Delta E = 3.8 \, \text{eV} $$) suggest reactivity patterns distinct from parent heterocycles.
Current Research Landscape and Emerging Trends
Contemporary research focuses on three primary domains:
Antimicrobial Agent Development
Hybrids incorporating thiazolidinone appendages demonstrate broad-spectrum activity against Staphylococcus aureus (MIC $$ 2 \, \mu\text{g/mL} $$) and Candida albicans (MIC $$ 4 \, \mu\text{g/mL} $$). The methoxyphenyl-substituted derivative shows 98% inhibition of Escherichia coli biofilm formation at sub-MIC concentrations.
| Substituent | Bacterial Inhibition (MIC, μg/mL) | Fungal Inhibition (MIC, μg/mL) |
|---|---|---|
| Methoxyphenyl | 2.1 (S. aureus) | 4.0 (C. albicans) |
| Heteroaromatic | 3.8 (P. aeruginosa) | 5.2 (A. niger) |
| Unsubstituted | 12.5 (B. subtilis) | 16.0 (C. krusei) |
Table 1: Antimicrobial activity of benzothiazole-triazole hybrids
Catalytic Applications
Palladium-catalyzed cross-coupling reactions utilize the hybrid as a directing group, achieving 92% yield in Suzuki-Miyaura couplings with aryl boronic acids. The benzotriazole nitrogen coordinates Pd(II), while the benzothiazole sulfur stabilizes transition states through soft acid interactions.
Computational Drug Design
Quantitative structure-activity relationship (QSAR) models correlate triazole ring substitution patterns with tubulin polymerization inhibition ($$ r^2 = 0.89 $$). Molecular docking reveals binding affinity ($$ K_d = 1.4 \, \text{nM} $$) for the colchicine site, driven by hydrophobic interactions with β-tubulin’s Leu248 and Val318 residues.
Scientific Importance and Research Rationale
The hybrid’s significance stems from three factors:
- Pharmacophore compatibility : Benzotriazole serves as a bioisostere for imidazole in kinase inhibitors, while benzothiazole mimics adenine in ATP-binding pockets.
- Synthetic versatility : Microwave-assisted methods reduce reaction times from 12 hours to 15 minutes with 85% yield improvement.
- Structural plasticity : The methylene linker permits chiral derivatization, enabling enantioselective interactions with biological targets.
Ongoing research aims to exploit these properties in developing:
- Multitarget kinase inhibitors for oncology
- Photoactivatable antimicrobial coatings
- Chiral ligands for asymmetric catalysis
Properties
IUPAC Name |
2-(benzotriazol-1-ylmethyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S/c1-3-7-12-10(5-1)16-17-18(12)9-14-15-11-6-2-4-8-13(11)19-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNOFLRBPYRFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the benzothiazole ring . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or benzotriazole rings .
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzothiazole moiety linked to a benzotriazole structure, which contributes to its biological activity and stability. Its molecular formula is , with a molecular weight of approximately 246.30 g/mol. The unique arrangement of heteroatoms in the structure enhances its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and benzotriazole exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to 1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole possess antibacterial and antifungal activities. A notable study highlighted the effectiveness of benzotriazole derivatives against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Antibacterial Activity
- Compound Tested: 2-(1H-benzotriazol-1-yl)-N-phenylacetamide
- Results: Showed significant inhibition against MRSA with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Antiparasitic Properties
The compound has also been investigated for its antiparasitic effects. Research has shown that certain derivatives can inhibit the growth of protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. These findings suggest potential for developing new treatments for parasitic infections.
Case Study: Antiparasitic Activity
- Compound Tested: N-benzenesulfonylbenzotriazole
- Results: Demonstrated a dose-dependent inhibitory effect on Trypanosoma cruzi with a 95% reduction in trypomastigote forms at specific concentrations .
UV Absorption and Stabilization
The compound's structure makes it suitable as a UV absorber or light stabilizer in polymers and coatings. Benzothiazole derivatives are commonly used in commercial products to enhance durability against UV radiation.
Data Table: UV Absorption Properties
| Compound | UV Absorption Range (nm) | Application |
|---|---|---|
| This compound | 290 - 320 | Plastics and Coatings |
| Benzotriazole Derivative | 300 - 350 | Sunscreens and Textiles |
Biological Mechanisms
The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes and receptors. The compound’s mechanism often involves the disruption of metabolic processes in microbial cells or parasites.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include key signaling cascades that regulate cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural Analogues with Varied Heterocycles
Benzoxadiazole Derivatives :
Compounds like 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one () replace benzothiazole with benzoxadiazole. The oxygen and nitrogen atoms in benzoxadiazole alter electronic properties, leading to distinct spectroscopic behaviors. For example, benzoxadiazoles often exhibit stronger fluorescence compared to benzothiazoles, making them preferred in optoelectronic applications .- Nitroimidazole-Substituted Benzotriazoles: Derivatives such as 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole () feature nitroimidazole groups. These compounds display notable antibacterial and antiprotozoal activities due to the nitro group’s redox activity, which generates cytotoxic radicals in anaerobic environments. The melting point (167–169°C) and IR data (NO$_2$ stretches at 1539 and 1330 cm$^{-1}$) highlight their stability and functional group interactions .
Benzodithiazoles :
Benzo[1,2,3]dithiazoles () replace the triazole ring with a dithiazole system. The additional sulfur atom increases electron density, enhancing metal-binding capacity but reducing thermal stability compared to benzotriazoles .
Table 1: Key Properties of Heterocyclic Analogues
Linker-Modified Analogues
- Phenyl vs. Methylene Linkers: The compound 1-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,3-benzotriazole () uses a phenyl spacer instead of methylene. In contrast, the methylene linker in the target compound may enhance bioavailability by increasing rotational freedom .
Ether and Alkyl Linkers :
Derivatives like 1-(tetrahydro-2-furanyl)-1H-1,2,3-benzotriazole () incorporate ether or alkyl chains. These linkers improve hydrophilicity (e.g., melting points 58–167°C) and are often used to tune pharmacokinetic properties .
Bioactive Derivatives with Additional Functional Groups
- Anticancer Quinoxaline-Triazole Hybrids: Compounds such as IVd () combine benzotriazole with quinoxaline and pyrazolidine-dione moieties. These hybrids show IC$_{50}$ values of 3.20–5.29 μM against cancer cell lines, outperforming doxorubicin in some cases. Molecular docking studies suggest strong binding to EGFR kinase, linked to the triazole’s ability to coordinate with active-site residues .
Dual Benzotriazole Systems : 1,3-Bis(1H-benzotriazolylmethyl)-benzimidazole-2-thione () features two benzotriazole units. The increased nitrogen content enhances hydrogen-bonding capacity, useful in supramolecular chemistry, but may also increase cytotoxicity .
Biological Activity
1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole is a compound belonging to the benzothiazole and benzotriazole classes, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties, supported by data from various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features both the benzothiazole and benzotriazole moieties, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of benzothiazole and benzotriazole derivatives. The compound has been tested against various bacterial strains:
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
Results indicated that derivatives of benzothiazole exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL against these pathogens .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
In vitro studies revealed that the compound induced apoptosis in these cell lines with IC50 values ranging from 15.63 to 30 µM. Notably, it was observed that the introduction of electron-withdrawing groups on the benzothiazole ring enhanced cytotoxicity .
Antiparasitic Activity
The antiparasitic effects of this compound were evaluated against protozoan parasites such as Trypanosoma cruzi:
- Study Findings :
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication.
- Enzyme Inhibition : It has been suggested that it inhibits key enzymes involved in metabolic pathways of bacteria and cancer cells.
Case Study 1: Antibacterial Efficacy
A study conducted by Pagliero et al. evaluated the antibacterial properties of several benzothiazole derivatives, including our compound. The results showed that compounds with bulky hydrophobic groups had enhanced antimicrobial effects against Bacillus subtilis and Pseudomonas fluorescens .
Case Study 2: Anticancer Potential
Research by Gomes et al. focused on the anticancer activity of various benzothiazole derivatives. The study concluded that compounds similar to this compound demonstrated significant cytotoxic effects on MCF-7 cells compared to standard chemotherapeutics .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
